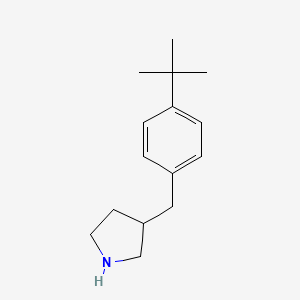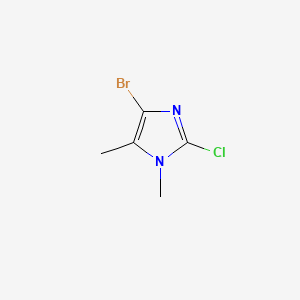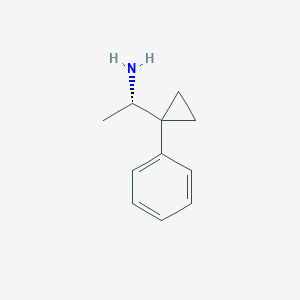
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethanamine backbone. The compound’s unique structure, with a phenyl group attached to the cyclopropyl ring, makes it of interest in various fields of research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-phenylcyclopropyl)ethan-1-amine typically involves the following steps:
Cyclopropanation: The phenyl group is introduced to the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Amine Introduction: The ethanamine backbone is then introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(1-phenylcyclopropyl)ethan-1-amine would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(1-phenylcyclopropyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Cyclopropylamines: A class of compounds with similar cyclopropyl groups attached to amine backbones.
Phenylethylamines: Compounds with phenyl groups attached to ethylamine backbones.
Uniqueness
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both cyclopropyl and phenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(1S)-1-(1-phenylcyclopropyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
NMIBFCADVLUTDU-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1(CC1)C2=CC=CC=C2)N |
Kanonische SMILES |
CC(C1(CC1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



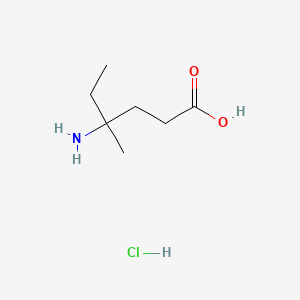

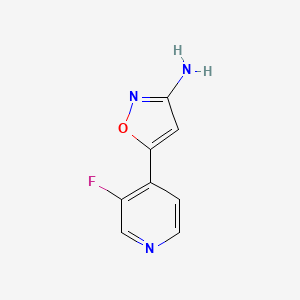

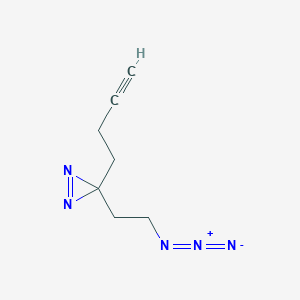


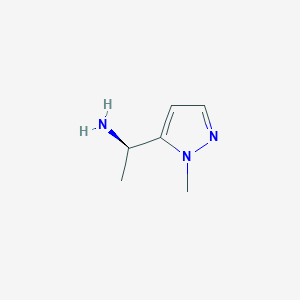

![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)

